molecular formula C14H21N3O3S B13450498 Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13450498
M. Wt: 311.40 g/mol
InChI Key: ZNNQKXAKSNZHKZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring fused with a tetrahydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tetrahydropyrimidinone intermediates under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

tert-butyl 3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-6-4-5-9(8-17)10-7-11(18)16-12(21)15-10/h7,9H,4-6,8H2,1-3H3,(H2,15,16,18,21)

InChI Key

ZNNQKXAKSNZHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=O)NC(=S)N2

Origin of Product

United States

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